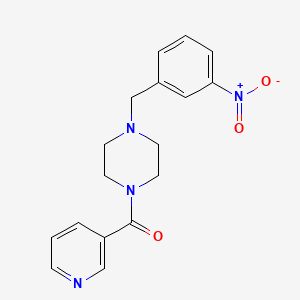

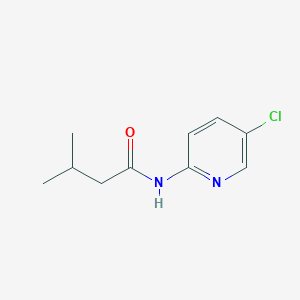

![molecular formula C15H15NO2S2 B5526758 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions starting from common intermediates, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, leading to the formation of compounds with potential antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). These synthesis pathways often involve reactions with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods including IR, NMR, and Mass spectra, which elucidate the complex arrangements of atoms and functional groups within the molecule. These structural analyses provide insights into the electronic and spatial configuration, crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chemical reactions of acetamide derivatives involve transformations that are essential for their potential biological activities. For instance, the reaction of 2-bromo-N,N-diphenylacetamide with Na2S and Na2Se leads to the formation of thio and selenoether ligands, further reacting to form complexes with palladium, demonstrating the compound's versatility in chemical reactions (Singh & Singh, 2017).

Physical Properties Analysis

Physical properties, such as solubility and crystallinity, are crucial for the application of these compounds. The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, targeting improved drug-like properties, indicates the importance of physical property analysis in developing more effective chemical entities (Shukla et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are key to determining the utility of these compounds in pharmaceutical applications. The ability of acetamide derivatives to act as antibacterial agents or enzyme inhibitors is directly related to their chemical properties, which are explored through synthesis and biological activity studies (Gul et al., 2017).

科学的研究の応用

Antibacterial and Antifungal Activities

- Antimicrobial Screening : A study on the antimicrobial activity of related compounds demonstrated excellent to moderate activity against various bacterial and fungal species (Desai et al., 2014).

- Antibiotic Agents : Derivatives of the compound were investigated for antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, showing potential as antibiotic agents (Al-Omran & El-Khair, 2004).

Hemoglobin Allosteric Modifiers

- Decreasing Oxygen Affinity : A study explored derivatives of the compound as allosteric effectors of hemoglobin, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Glutaminase Inhibitors

- Cancer Research : Research on analogs of the compound, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, has shown promise in inhibiting glutaminase, which is significant in cancer treatment (Shukla et al., 2012).

Anti-Inflammatory Properties

- Novel Derivatives for Inflammation : The synthesis of novel derivatives of the compound and their evaluation for anti-inflammatory properties have been reported, highlighting potential applications in treating inflammation-related conditions (Reddy et al., 2010).

Miscellaneous Applications

- Monoamine Transporters : Studies have explored the compound's analogs for their selective binding to monoamine transporters, potentially relevant in treating psychostimulant abuse (Okunola-Bakare et al., 2014).

- Leukotriene B4 Antagonists : SAR studies of compounds structurally related to 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide have revealed potential as LTB4 receptor antagonists, which could have implications in treating inflammatory diseases (Chan et al., 1996).

- Catalysis in Organic Reactions : Palladium complexes involving derivatives of the compound have been tailored as catalysts for carbon-carbon and carbon-oxygen coupling, showcasing applications in organic synthesis (Singh & Singh, 2017).

作用機序

将来の方向性

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the study and development of new thiophene derivatives like “2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide” could be a promising area of research.

特性

IUPAC Name |

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-11-7-8-14(20-11)13(17)9-19-10-15(18)16-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLSZWWZPAPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CSCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6971291 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)